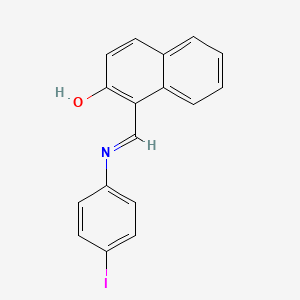

1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol

Description

1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol is a Schiff base derivative synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with 4-iodoaniline. The iodine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence photophysical behavior, biological activity, and crystallographic packing. Such Schiff bases are typically characterized by spectroscopic methods (UV-Vis, NMR) and X-ray crystallography .

Properties

CAS No. |

93261-01-9 |

|---|---|

Molecular Formula |

C17H12INO |

Molecular Weight |

373.19 g/mol |

IUPAC Name |

1-[(4-iodophenyl)iminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H12INO/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H |

InChI Key |

RUIMFQJQZHKUCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic preparation of 1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol involves several steps. One common approach is the condensation reaction between 4-iodoaniline and 2-naphthol. The imine linkage forms during this reaction, resulting in the desired compound.

Reaction Conditions::- Reactants: 4-iodoaniline and 2-naphthol

- Solvent: Typically an organic solvent (e.g., ethanol, toluene)

- Catalyst: Acidic conditions (e.g., sulfuric acid)

- Temperature: Elevated temperature (around 100°C)

- Isolation: The product can be isolated by filtration or extraction.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound through specialized suppliers. analytical data may not be available for this product, and buyers should verify its identity and purity.

Chemical Reactions Analysis

1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions:

Oxidation: It may be oxidized under suitable conditions.

Reduction: Reduction reactions can modify the imine group.

Substitution: The iodine atom can be substituted with other functional groups.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: Various nucleophiles (e.g., amines, thiols) can replace the iodine.

Major Products:: The specific products formed depend on the reaction conditions and reagents used. For example, reduction may yield the corresponding amine derivative.

Scientific Research Applications

1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: It may serve as a fluorescent probe or ligand.

Medicine: Potential pharmaceutical applications due to its structural features.

Industry: Used in material science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol and analogous Schiff bases:

Substituent Effects on Photophysical Properties

- This contrasts with the nitro group in 4NMN, which promotes charge-transfer transitions due to its strong electron-withdrawing nature .

- Hydroxyphenyl Group (NAP-1) : Enables excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), critical for humidity sensing . The iodine substituent’s steric bulk could disrupt ESIPT or AIE efficiency.

- Fluorophenyl Group (FPIN) : Fluorine’s electronegativity enhances crystallinity and NLO properties ; iodine’s larger size might compromise packing efficiency but improve X-ray diffraction contrast.

Crystallographic and Computational Insights

- Crystallography : Polymorphs of TPE-Nap show emission color variation (blue to green) due to conformational differences . Iodine’s polarizability could stabilize specific conformations or packing motifs.

- Computational Studies : DFT analyses of FPIN and 4NMN predict frontier molecular orbitals and reactivity descriptors . Similar methods could model the iodophenyl compound’s electronic structure.

Biological Activity

1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 373.19 g/mol. Its structure includes a naphthalene ring system substituted with an imine group and a 4-iodophenyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor activity of related compounds, indicating that structural analogs of 1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition rates exceeding 99% against lung adenocarcinoma (A549), liver carcinoma (HepG2), prostate carcinoma (DU145), and breast cancer (MCF-7) cells, with IC50 values ranging from 6.92 to 8.99 μM .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results suggest that the compound may induce apoptosis through mechanisms such as cell cycle arrest at the S phase and modulation of mitochondrial membrane potential .

The mechanisms underlying the antitumor effects include:

- Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in HepG2 cells, leading to decreased proliferation.

- Apoptosis Induction : It activates apoptotic pathways by modulating pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in increased caspase-3 activation .

- Mitochondrial Dysfunction : The compound influences mitochondrial membrane potential, leading to apoptosis in a dose-dependent manner .

Case Studies

A notable study evaluated the effects of similar compounds on cancer cell lines, demonstrating that structural modifications can significantly enhance biological activity. The study employed various assays, including MTT assays for cytotoxicity and flow cytometry for cell cycle analysis, confirming the apoptotic effects through morphological assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.